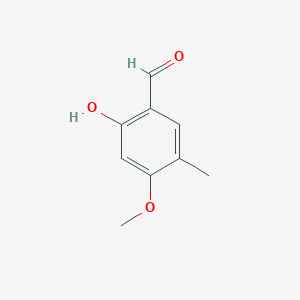

2-Hydroxy-4-methoxy-5-methylbenzaldehyde

Description

Contextualizing Aromatic Aldehydes with Ortho-Hydroxyl Functionalization

Aromatic aldehydes with ortho-hydroxyl functionalization, commonly known as salicylaldehydes, are a cornerstone in organic synthesis. The proximity of the hydroxyl and aldehyde groups imparts unique chemical properties, most notably the ability to form a stable intramolecular hydrogen bond. This structural feature influences the molecule's reactivity and physical properties. Salicylaldehyde (B1680747) and its derivatives are pivotal precursors in the synthesis of a wide array of more complex molecules. They are particularly renowned for their role in coordination chemistry, where the ortho-hydroxyl group facilitates the formation of chelates with various metal ions.

The Significance of Benz-aldehyde Frameworks as Synthetic Intermediates and Functional Building Blocks in Advanced Chemistry

The benzaldehyde (B42025) framework is one of the most fundamental and versatile building blocks in organic chemistry. nih.govncert.nic.in As the simplest aromatic aldehyde, it serves as a parent structure for a vast number of derivatives. nih.gov The aldehyde functional group is highly reactive and can undergo a multitude of transformations, including oxidation to carboxylic acids, reduction to alcohols, and participation in numerous carbon-carbon bond-forming reactions.

This reactivity makes benzaldehydes invaluable synthetic intermediates. acs.orgresearchgate.net They are key starting materials for producing pharmaceuticals, agrochemicals, dyes, and fragrances. The ability to introduce various substituents onto the benzene (B151609) ring allows chemists to fine-tune the electronic and steric properties of the molecule, making the benzaldehyde framework a modular platform for constructing complex and functionally diverse chemical entities.

Research Imperatives and Emerging Directions for 2-Hydroxy-4-methoxy-5-methylbenzaldehyde Studies

While salicylaldehyde itself is well-studied, derivatives such as this compound present new avenues for research. The specific substitution pattern on the aromatic ring—containing hydroxyl, methoxy (B1213986), and methyl groups—precisely modulates the electronic environment and steric hindrance of the molecule. This fine-tuning is critical in advanced chemical applications.

Current research imperatives focus on leveraging this unique structure. A primary direction is the synthesis of novel Schiff bases by condensing the aldehyde with various primary amines. acs.org These Schiff bases are excellent ligands, and their subsequent complexation with transition metals is an area of intense investigation. The resulting metal complexes are candidates for applications in catalysis, materials science (e.g., as fluorescent sensors or in organic electronics), and medicinal chemistry, where they are often evaluated for antimicrobial, antifungal, or anticancer activities. acs.org Emerging studies aim to understand how the interplay of the methoxy and methyl substituents on the this compound framework influences the stability, geometry, and functional properties of these advanced materials.

Physicochemical and Spectroscopic Profile

The fundamental properties of a chemical compound are critical for its application in research and synthesis. Below are the key physicochemical identifiers for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀O₃ |

| Molar Mass | 166.17 g/mol |

| InChIKey | JIJCMVYESVILGN-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1OC)O)C=O |

| Topological Polar Surface Area | 46.5 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Data sourced from PubChem and Guidechem databases. guidechem.com

Synthetic Pathways and Reactivity

The synthesis of substituted salicylaldehydes often involves multi-step procedures starting from readily available precursors. A common strategy for synthesizing a related compound, 2-hydroxy-4-methoxybenzaldehyde (B30951), involves the selective methylation of 2,4-dihydroxybenzaldehyde (B120756). chemicalbook.com For instance, reacting 2,4-dihydroxybenzaldehyde with a methylating agent like dimethyl sulfate (B86663) in the presence of a mild base such as potassium carbonate allows for the preferential methylation of the more acidic 4-hydroxyl group, yielding the desired product. chemicalbook.com Similar strategies can be adapted for the synthesis of this compound, likely starting from a correspondingly substituted phenol (B47542).

The reactivity of this compound is dominated by its three functional groups: the phenolic hydroxyl, the aldehyde, and the aromatic ring.

Aldehyde Group: This group is the primary site for nucleophilic addition. Its most significant reaction is the condensation with primary amines to form Schiff bases (imines). acs.org This reaction is fundamental to its use as a building block for larger, more complex ligands.

Hydroxyl Group: The ortho-hydroxyl group is acidic and can be deprotonated to form a phenoxide. Its proximity to the aldehyde allows it to participate in chelation with metal ions after the formation of a Schiff base, leading to stable, often bidentate or polydentate, ligands.

Aromatic Ring: The electron-donating nature of the hydroxyl, methoxy, and methyl groups activates the aromatic ring towards electrophilic aromatic substitution. These groups generally direct incoming electrophiles to the remaining open positions on the ring, although steric hindrance from the existing substituents plays a significant role in determining the final product distribution. masterorganicchemistry.comquora.com

Applications in Coordination Chemistry and Materials Science

The true synthetic value of this compound is realized when it is used as a precursor for more complex structures, particularly in coordination chemistry.

Schiff Base Formation and Metal Complexation

The condensation of this compound with a primary amine yields a Schiff base. The resulting ligand contains an imine (-C=N-) nitrogen and the phenolic oxygen, which together form an excellent chelation site for a wide variety of metal ions.

The specific substituents (methoxy and methyl groups) on the salicylaldehyde ring play a crucial role in modulating the properties of the resulting metal complexes. acs.org They can influence:

Ligand Field Strength: The electron-donating groups can increase the electron density on the coordinating atoms, affecting the d-orbital splitting of the metal center.

Solubility: The organic substituents can enhance the solubility of the metal complexes in non-polar solvents.

Steric Properties: The methyl group can introduce steric bulk that influences the coordination geometry around the metal ion.

These metal-Schiff base complexes are a major focus of research due to their diverse applications, which include:

Catalysis: Acting as catalysts for various organic transformations.

Biological Activity: Many salicylaldehyde-derived Schiff base complexes exhibit significant antibacterial, antifungal, and antiproliferative properties.

Materials Science: Use in the development of fluorescent sensors, molecular magnets, and materials with unique optical properties. acs.org Salicylaldehyde derivatives have also been used to passivate and generate metal nanoparticles, highlighting their utility in nanoscience. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-methoxy-5-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-7(5-10)8(11)4-9(6)12-2/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIJCMVYESVILGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84422-52-6 | |

| Record name | 2-hydroxy-4-methoxy-5-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Hydroxy 4 Methoxy 5 Methylbenzaldehyde and Its Structural Analogs

Regioselective Functionalization Approaches

Regioselective functionalization involves the direct modification of a pre-existing hydroxybenzaldehyde molecule at a specific position. These methods are often sought for their efficiency and atom economy, aiming to introduce desired substituents like methyl or other alkyl groups with high selectivity.

Direct alkylation of dihydroxybenzaldehydes is a common strategy to produce alkoxy-hydroxybenzaldehydes. The key challenge lies in achieving regioselectivity, as the two hydroxyl groups can have similar reactivities. The choice of base, solvent, and alkylating agent is crucial for directing the alkylation to the desired hydroxyl group.

A frequently employed method involves the selective methylation of 2,4-dihydroxybenzaldehyde (B120756). One synthetic protocol describes the addition of potassium carbonate and dimethyl sulfate (B86663) to a solution of 2,4-dihydroxybenzaldehyde in acetone, which, after refluxing for 6 hours, yields 2-hydroxy-4-methoxybenzaldehyde (B30951) with a high yield of 86.3%. chemicalbook.com The methylation of phenolic aldehydes like salicylaldehyde (B1680747) with methyl iodide in DMF in the presence of a base such as KOH or K2CO3 has also been explored. sciencemadness.org

For more complex alkylations, cesium bicarbonate has been shown to be a highly effective mediator for the regioselective alkylation of 2,4-dihydroxybenzaldehyde and 2,4-dihydroxyacetophenone. nih.gov This method provides 4-alkylated products with excellent regioselectivity and high isolated yields (up to 95%) in acetonitrile (B52724) at 80 °C. nih.gov Traditional methods using bases like K2CO3 or NaHCO3 in polar aprotic solvents often result in mixtures of products and lower yields. nih.gov The increased regioselectivity with cesium bicarbonate is attributed to the specific interactions between the cesium ion and the hydroxyl groups, making the 4-hydroxyl group more nucleophilic. nih.govresearchgate.net

| Alkylating Agent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Dimethyl sulfate | K₂CO₃ / Acetone | 2-Hydroxy-4-methoxybenzaldehyde | 86.3% | chemicalbook.com |

| Various Alkyl Halides | CsHCO₃ / Acetonitrile | 4-Alkoxy-2-hydroxybenzaldehydes | Up to 95% | nih.gov |

| Methyl Iodide | KOH / DMF | 2-Methoxybenzaldehyde (from Salicylaldehyde) | Reasonable Yield | sciencemadness.org |

Electrochemical oxidation offers a green and reagent-free approach for the functionalization of hydroxybenzaldehydes. acs.org This method uses an electric current to drive oxidation reactions, often with high selectivity and efficiency. The electrochemical oxidation of various hydroxybenzaldehydes has been studied on different electrode materials, such as platinum and glassy carbon. researchgate.netacademie-sciences.fr

Recent research has demonstrated the direct anodic conversion of 4-hydroxybenzaldehydes into valuable benzoquinones in yields up to 99%. acs.org This process is performed without terminal oxidants or redox mediators, using an environmentally benign graphite (B72142) anode. acs.org While this converts the aldehyde, it highlights the power of electrochemistry to modify the ring. Another sustainable protocol involves the use of electrochemically generated peroxodicarbonate to oxidize hydroxybenzaldehydes into hydroquinones and catechols in high yields. rsc.org This "E-Dakin Reaction" is carried out in aqueous media and avoids the need to store potentially hazardous peroxide reagents. rsc.org

Although these methods typically transform the aldehyde group or lead to products other than the target compound, they represent a significant synthetic pathway for modifying hydroxybenzaldehyde scaffolds. The specific outcome of the electrochemical oxidation is highly dependent on the electrode material and the position of the hydroxyl group on the aromatic ring. researchgate.netacademie-sciences.fr For instance, studies have shown that hydroxy derivatives can foul a glassy carbon electrode, while platinum electrodes may be passivated only by specific isomers like 3-hydroxybenzaldehyde. researchgate.netacademie-sciences.fr

Azo coupling is an electrophilic aromatic substitution reaction between a diazonium salt and an activated aromatic compound, such as a phenol (B47542), to form an azo compound (R−N=N−R'). wikipedia.org This reaction is fundamental in the synthesis of azo dyes and can be used to introduce complex aromatic moieties onto benzaldehyde (B42025) scaffolds. nih.govmdpi.com

In this context, a hydroxybenzaldehyde can act as the coupling agent (the nucleophile). The reaction typically involves diazotizing an aromatic amine (e.g., aniline (B41778) derivatives) with sodium nitrite (B80452) and hydrochloric acid at low temperatures (0–5 °C) to form the diazonium salt. nih.govuobasrah.edu.iq This salt is then added to a basic solution of the hydroxybenzaldehyde. uobasrah.edu.iq The hydroxyl group on the benzaldehyde ring activates it for electrophilic attack, usually at the position para or ortho to the hydroxyl group. wikipedia.org For example, p-hydroxybenzaldehyde has been used as a coupling component to prepare various azo compounds. uobasrah.edu.iq The reaction is sensitive to pH, with higher pH values generally accelerating the coupling. wikipedia.org This methodology allows for the synthesis of a wide array of functionalized benzaldehydes where an azo-linked aromatic group is incorporated into the structure. nih.gov

Multi-Step Synthesis from Precursors

When direct functionalization is not feasible or regioselective, multi-step synthetic routes starting from simpler, commercially available precursors are employed. These strategies allow for the sequential and controlled introduction of the required hydroxyl, methoxy (B1213986), methyl, and aldehyde functionalities.

Substituted toluenes are versatile starting materials for the synthesis of complex benzaldehydes. The methyl group of toluene (B28343) can be functionalized to introduce the aldehyde group at a later stage in the synthesis. For instance, the synthesis of 2-methoxy-4-cyanobenzaldehyde has been achieved starting from 3-methoxy-4-methylbenzoic acid, a toluene derivative. google.com The process involves converting the carboxylic acid to an amide, followed by dehydration to a nitrile. The methyl group is then brominated and subsequently hydrolyzed to yield the aldehyde. google.com

A concise synthesis of a 3-hydroxy-4-methoxy-5-methylbenzaldehyde derivative was accomplished in seven steps starting from 2,3-dihydroxytoluene. researchgate.net This demonstrates how the existing substitution pattern on a toluene precursor can guide the introduction of further functional groups to build the final target molecule. Similarly, p-methyl benzaldehyde can be synthesized directly from acetaldehyde (B116499) in a green route using an organocatalyst, showcasing modern approaches to building benzaldehyde structures that could be adapted from toluene-like precursors. nih.gov

The precise arrangement of hydroxyl and methoxy groups on the benzaldehyde ring often requires sequential protection, methylation, and deprotection/hydrolysis steps. A common precursor for 2-hydroxy-4-methoxybenzaldehyde is 2,4-dihydroxybenzaldehyde. chemicalbook.com A straightforward synthesis involves the regioselective methylation of the 4-hydroxyl group, which is generally more acidic and reactive than the 2-hydroxyl group that is involved in intramolecular hydrogen bonding with the adjacent aldehyde. This selective methylation can be achieved using dimethyl sulfate with potassium carbonate in acetone, yielding the desired product. chemicalbook.com

In cases where selectivity is challenging, a protection-methylation-deprotection sequence is used. For example, the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) can be accomplished with various protecting groups, such as benzyl (B1604629) halides. nih.gov Following protection, the remaining 3-hydroxyl group can be methylated using methyl iodide. nih.gov A final deprotection step would then reveal the 3-methoxy-4-hydroxybenzaldehyde. A similar logic can be applied to other isomers. Another approach involves the selective hydrolysis (demethylation) of a dimethoxy precursor. For instance, 2-bromo-5-hydroxy-4-methoxybenzaldehyde (B1330903) was synthesized by first preparing 2-bromo-4,5-dimethoxybenzaldehyde (B182550) from veratraldehyde, followed by selective hydrolysis of the methoxy group at the 5-position using concentrated sulfuric acid in the presence of methionine. researchgate.net

| Starting Material | Key Steps | Product | Yield | Reference |

|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | 1. Methylation with (CH₃)₂SO₄, K₂CO₃ | 2-Hydroxy-4-methoxybenzaldehyde | 86.3% | chemicalbook.com |

| 3,4-Dihydroxybenzaldehyde | 1. Selective protection of 4-OH 2. Methylation of 3-OH 3. Deprotection | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | 67-75% (protection step) | nih.gov |

| Veratraldehyde (3,4-Dimethoxybenzaldehyde) | 1. Bromination 2. Selective hydrolysis of 5-OCH₃ | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 85.0% | researchgate.net |

Advancements in High-Yield and Sustainable Synthesis Protocols

Traditional methods for the ortho-formylation of phenols, such as the Reimer-Tiemann, Duff, and Vilsmeier-Haack reactions, have been the subject of extensive research to improve their yields and reduce their environmental impact.

The Reimer-Tiemann reaction , which typically utilizes chloroform (B151607) and a strong base, is a well-established method for the ortho-formylation of phenols. wikipedia.orgstackexchange.com The reaction proceeds through the in-situ generation of dichlorocarbene (B158193) as the electrophile. wikipedia.org While effective for many phenols, this method can suffer from moderate yields and the use of hazardous chlorinated solvents. unacademy.com

The Duff reaction offers an alternative by employing hexamine as the formylating agent in an acidic medium, such as glycerol (B35011) and boric acid, or trifluoroacetic acid. wikipedia.orgecu.edu This method generally provides good ortho-selectivity for phenols with electron-donating substituents. wikipedia.org However, the classical Duff reaction is often criticized for its low yields. ecu.edu Recent advancements have focused on improving the efficiency of this reaction. For instance, modifications using trimethylsilyl (B98337) chloride have been shown to increase the yield for certain phenol derivatives. ecu.edu

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic rings. chemistrysteps.comorganic-chemistry.org This method is known for being mild and efficient for a variety of substrates. ijpcbs.com

In the pursuit of greener and more sustainable chemical processes, significant efforts have been directed towards developing solvent-free and mechanochemical approaches. A notable advancement is the development of a solid-phase mechanochemical Duff reaction. This method avoids the use of toxic, low-boiling trifluoroacetic acid and instead uses a small amount of sulfuric acid with silica (B1680970) as a solid support. This approach not only provides high yields of mono-formylated phenols with exclusive ortho-selectivity but also simplifies the work-up procedure and reduces reaction times. researchgate.net

Another high-yield and regioselective method for the ortho-formylation of phenols involves the use of paraformaldehyde with magnesium dichloride and triethylamine (B128534) as the base. mdma.chorgsyn.org This method has been shown to be effective for a range of substituted phenols, with electron-donating groups promoting the reaction. mdma.ch

The following table summarizes various formylation methods applicable to phenols, which could be adapted for the synthesis of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde from 2-methoxy-4-methylphenol (B1669609).

Interactive Data Table: Comparison of Formylation Methods for Phenols

| Reaction Name | Reagents | Typical Conditions | Advantages | Disadvantages |

| Reimer-Tiemann | Chloroform, Strong Base (e.g., NaOH) | Biphasic solvent system, heating | Well-established, good for many phenols | Moderate yields, use of hazardous solvents |

| Duff Reaction | Hexamine, Acid (e.g., glycerol/boric acid, TFA) | Heating | Good ortho-selectivity for activated phenols | Often low yields in classical protocol |

| Modified Duff | Hexamine, Acid, Additives (e.g., TMSCl) | Heating | Improved yields over classical method | Requires additional reagents |

| Vilsmeier-Haack | DMF, POCl₃ | Mild conditions | Efficient, applicable to a wide range of substrates | Use of phosphorus oxychloride |

| Mechanochemical Duff | Hexamine, H₂SO₄, Silica | Ball milling, solvent-free | High yields, sustainable, simple work-up | Requires specialized equipment |

| MgCl₂/Et₃N Method | Paraformaldehyde, MgCl₂, Et₃N | Reflux in solvent (e.g., acetonitrile) | High yield, excellent ortho-selectivity | Requires anhydrous conditions |

Detailed research into the direct formylation of 2-methoxy-4-methylphenol (creosol) would be necessary to optimize these conditions for the specific synthesis of this compound and to determine the most efficient and sustainable protocol. The electron-donating nature of both the hydroxyl and methoxy groups, as well as the activating effect of the methyl group on the aromatic ring, suggests that creosol would be a reactive substrate for electrophilic aromatic substitution, making these formylation methods highly applicable.

Chemical Reactivity and Mechanistic Elucidation of 2 Hydroxy 4 Methoxy 5 Methylbenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is the most prominent site for nucleophilic addition reactions and can be readily transformed through oxidation or reduction. Its reactivity is electronically influenced by the strong electron-donating effects of the ortho-hydroxyl and para-methoxy groups.

The reaction of an aldehyde with a primary amine to form an imine, commonly known as a Schiff base, is a cornerstone of carbonyl chemistry. This condensation reaction is reversible and typically operates under thermodynamic control, allowing the system to settle on the most stable product. nih.gov The formation of a Schiff base from 2-Hydroxy-4-methoxy-5-methylbenzaldehyde proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond.

A key feature of Schiff bases derived from 2-hydroxybenzaldehydes is the existence of tautomeric equilibria between the enol-imine (O–H···N) and keto-amine (O···H–N) forms. nih.gov The position of this equilibrium can be influenced by solvent polarity, with polar solvents often favoring the keto-enamine form, which may exhibit a distinct absorption band at wavelengths greater than 400 nm. nih.gov

Table 1: Influence of Substituents on Imine Formation in Dynamic Covalent Libraries This table is based on general principles of electronic effects on reaction equilibria.

| Substituent Type on Benzaldehyde (B42025) Ring | Electronic Effect | Predicted Influence on Schiff Base Equilibrium |

|---|---|---|

| Electron-Donating Groups (e.g., -OH, -OCH₃, -CH₃) | Increase electron density on the carbonyl carbon, potentially destabilizing the partial positive charge. | May shift the equilibrium towards the reactants (aldehyde and amine). |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN) | Decrease electron density on the carbonyl carbon, making it more electrophilic. | Generally favors the formation of the more stable imine product (thermodynamic favorability). nih.gov |

The oxidation of aldehydes to their corresponding carboxylic acids is a fundamental organic transformation. nih.gov This can be achieved using a variety of catalytic systems and oxidants, offering pathways that are often more environmentally benign than traditional stoichiometric reagents like permanganate (B83412) or chromates. nih.govresearchgate.net For phenolic aldehydes like this compound, catalytic methods using greener oxidants such as hydrogen peroxide or molecular oxygen are particularly relevant. nih.govorganic-chemistry.org

Electrochemical oxidation represents another modern approach. Studies on benzaldehyde and its hydroxy-substituted derivatives show that they can be oxidized to the corresponding carboxylic acids. For example, the electrooxidation of benzaldehyde to benzoic acid has been demonstrated on gold nanoparticle catalysts, providing an energy-efficient alternative to the oxygen evolution reaction (OER). mdpi.com The oxidation potential and mechanism can be highly dependent on the electrode material and the position of substituents on the aromatic ring. researchgate.net Electrocatalytic methods using mediators like 4-acetamido-TEMPO have also been developed for the efficient conversion of a wide range of aldehydes to carboxylic acids under mild, aqueous conditions. acs.orgacs.org

Table 2: Selected Catalytic Systems for the Oxidation of Aldehydes to Carboxylic Acids

| Catalyst System | Oxidant | Key Features | Reference |

|---|---|---|---|

| N-Hydroxyphthalimide (NHPI) | O₂ (aerobic) | Metal-free organocatalytic system. | organic-chemistry.org |

| Nickel(II) Chloride / Bleach | NaOCl (bleach) | Heterogeneous catalyst, often requires no organic solvent. | researchgate.net |

| Diphenyl Diselenide | H₂O₂ | Ecofriendly protocol in water; catalyst can be recycled. | nih.gov |

| 4-Acetamido-TEMPO (ACT) | Electrochemical | Mediated electrocatalysis in aqueous solution at room temperature. | acs.orgacs.org |

Chemoselective reduction of the aldehyde group in a multifunctional molecule like this compound requires a reagent that will not affect other potentially reducible groups. Sodium borohydride (B1222165) (NaBH₄) is a mild and highly effective reagent for this purpose. organic-chemistry.org Its reactivity allows for the selective reduction of aldehydes and ketones in the presence of less reactive functional groups like esters or nitriles. sci-hub.se

The inherent reactivity difference between aldehydes and ketones, which can be greater than a factor of 1000, forms the basis of this chemoselectivity. sci-hub.se Aldehydes are less sterically hindered and more electrophilic than ketones, making them react much faster. cdnsciencepub.com This selectivity can be further enhanced by modifying reaction conditions, such as performing the reduction at low temperatures (-78 °C) in specific solvent systems (e.g., methanol (B129727)/dichloromethane). sci-hub.se The addition of certain reagents can also modulate the reactivity of NaBH₄ to achieve high selectivity for aldehydes even in the presence of ketones. rsc.orgtandfonline.com The reduction of this compound with a reagent like NaBH₄ would selectively yield the corresponding primary alcohol, 2-hydroxy-4-methoxy-5-methylbenzyl alcohol.

Table 3: Reactivity Hierarchy of Carbonyl Groups Towards Sodium Borohydride

| Carbonyl Type | Relative Reactivity |

|---|---|

| Aldehydes | Highest |

| Conjugated Aldehydes | High |

| Ketones | Moderate |

| Conjugated Enones | Lowest |

Source: Adapted from Ward, D. E., & Rhee, C. K. (1989). sci-hub.se

Aromatic Ring and Substituent Reactivity

The benzene (B151609) ring of this compound is electron-rich due to multiple activating substituents, making it susceptible to electrophilic attack. Its thermal stability is comparable to other lignin-derived phenolic aldehydes.

Electrophilic Aromatic Substitution (EAS): The regiochemical outcome of an EAS reaction on this polysubstituted benzene ring is determined by the directing effects of the existing substituents. The ring possesses three activating, ortho-, para-directing groups (–OH, –OCH₃, –CH₃) and one deactivating, meta-directing group (–CHO). unizin.org

The hydroxyl (–OH) and methoxy (B1213986) (–OCH₃) groups are powerful activating groups that direct incoming electrophiles to the positions ortho and para to themselves. The methyl (–CH₃) group is a weakly activating ortho-, para-director. Conversely, the aldehyde (–CHO) group deactivates the ring towards electrophilic attack and directs incoming groups to the meta position. libretexts.org

The positions on the ring are influenced as follows:

C1: Substituted with -CHO

C2: Substituted with -OH

C3: This position is ortho to the -OH and meta to the -CHO. It is the most likely site for electrophilic attack due to the powerful activating and directing effect of the adjacent hydroxyl group.

C4: Substituted with -OCH₃

C5: Substituted with -CH₃

C6: This position is ortho to the -CHO and meta to the -OH. It is strongly deactivated by the adjacent aldehyde and only weakly activated by the meta hydroxyl group.

Considering these competing effects, the C3 position is the most activated and sterically accessible site for electrophilic substitution.

Table 4: Substituent Effects on the Aromatic Ring of this compound for EAS

| Substituent | Classification | Directing Effect |

|---|---|---|

| -OH (hydroxyl) | Strongly Activating | Ortho, Para |

| -OCH₃ (methoxy) | Strongly Activating | Ortho, Para |

| -CH₃ (methyl) | Weakly Activating | Ortho, Para |

| -CHO (aldehyde) | Moderately Deactivating | Meta |

Nucleophilic Aromatic Substitution (NAS): This reaction is much less common than EAS and typically requires the presence of a good leaving group (like a halide) and strong electron-withdrawing groups (like –NO₂) positioned ortho or para to it. chemistrysteps.comlibretexts.org These groups are necessary to stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org The this compound molecule lacks a suitable leaving group and its ring is activated towards electrophiles, not nucleophiles. The aldehyde group is only moderately electron-withdrawing. Therefore, the native molecule is not expected to undergo nucleophilic aromatic substitution under typical conditions.

The thermal degradation of this compound can be understood by examining studies on structurally similar lignin-derived compounds, particularly vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). rsc.org Lignin itself is a major source of phenolic compounds during biomass pyrolysis. researchgate.net

Studies on vanillin pyrolysis show that thermal decomposition can proceed through several pathways. A primary initial step is often the homolytic cleavage of the O–CH₃ bond in the methoxy group, leading to methyl loss. researchgate.net Another significant pathway involves the removal of the formyl group (–CHO), which can lead to the formation of guaiacol (B22219). The production of guaiacol from vanillin via hydrogenation and subsequent formyl group removal has been identified as a low activation energy pathway. rsc.org As temperatures increase, further fragmentation of the aromatic ring can occur. researchgate.net For instance, studies on vanillin heated between 130-150 °C showed thermal decomposition, with vanillic acid being a notable product. sit.edu.cn

By analogy, the pyrolysis of this compound is expected to involve initial bond cleavages at its weakest points: the C–H bond of the aldehyde, the O–CH₃ bond of the methoxy group, or the C–C bond connecting the aldehyde to the ring. This would lead to a complex mixture of smaller phenolic compounds, cresols, and gases like CO and CO₂.

Table 5: Common Pyrolysis Products from Lignin (Containing Vanillin-like Moieties)

| Compound Class | Specific Examples |

|---|---|

| Guaiacyl Derivatives | Guaiacol, 4-Methylguaiacol, Vanillin, Coniferaldehyde |

| Syringyl Derivatives | Syringaldehyde, Sinapyl alcohol |

| p-Hydroxyphenyl Derivatives | p-Vinylphenol, Phenol (B47542) |

Source: Adapted from Faix, O., Meier, D., & Fortmann, I. (1990). core.ac.uk

Regioselectivity and Mechanistic Insights into Anodic Pyridination Reactions

While direct studies on the anodic pyridination of this compound are not extensively documented, significant mechanistic insights can be drawn from research on its isomer, 2-hydroxy-3-methoxy-5-methylbenzaldehyde. The electrochemical oxidation of these types of substituted phenols in the presence of pyridine (B92270) leads to the formation of pyridinated products, with the position of substitution (regioselectivity) being highly dependent on the reaction conditions and the molecular structure.

Investigations involving cyclic voltammetry and controlled potential electrolysis have revealed two primary mechanistic pathways for pyridination: a phenoxonium ion route and a quinone methide route.

Phenoxonium Ion Route: This pathway typically leads to pyridination on the aromatic ring. The initial step is the anodic oxidation of the phenol to form a phenoxonium ion. This highly electrophilic intermediate is then attacked by pyridine, a nucleophile, at an electron-rich position on the ring. For related Schiff's base derivatives, pyridination has been observed to occur on the ring at the position meta to the hydroxyl group and ortho to the imino group.

Quinone Methide Route: This pathway results in pyridination on the side-chain methyl group. The reaction proceeds through the formation of a quinone methide intermediate. This intermediate is generated via oxidation and subsequent deprotonation. The exocyclic double bond of the quinone methide is susceptible to nucleophilic attack by pyridine, leading to the formation of a pyridinium-substituted methyl group.

Under controlled potential electrolysis, the reaction pathway can be directed. Ring pyridination is favored through the phenoxonium ion mechanism, whereas side-chain pyridination proceeds via the quinone methide intermediate. The choice between these pathways is influenced by factors such as the electrode potential and the specific substituents on the aromatic ring, which affect the stability of the respective cationic intermediates.

| Reaction Pathway | Key Intermediate | Site of Pyridination | Favored Condition |

|---|---|---|---|

| Phenoxonium Ion Route | Phenoxonium Cation | Aromatic Ring | Controlled Potential Electrolysis (Ring) |

| Quinone Methide Route | Quinone Methide | Side-Chain (Methyl Group) | Controlled Potential Electrolysis (Side-Chain) |

Influence of Intramolecular Interactions on Reactivity and Conformation

The conformation and reactivity of this compound are significantly influenced by intramolecular non-covalent interactions, particularly strong O-H···O hydrogen bonding and weaker C-H···O hydrogen bonds. These interactions play a crucial role in stabilizing the planar conformation of the molecule.

The most dominant of these interactions is the intramolecular hydrogen bond formed between the hydroxyl group at the C2 position and the oxygen atom of the aldehyde group at the C1 position. This O-H···O interaction creates a stable six-membered quasi-ring structure. This type of hydrogen bond is a well-documented phenomenon in ortho-hydroxybenzaldehydes and is classified as a resonance-assisted hydrogen bond (RAHB), which enhances its strength. This interaction fixes the orientation of the hydroxyl and aldehyde groups, forcing them into a coplanar arrangement with the benzene ring. Crystallographic studies on the closely related compound 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde confirm that this intramolecular O-H···O hydrogen bond is a key factor in stabilizing the molecule's planar conformation.

The geometric parameters defining these hydrogen bonds, such as bond length and angle, are critical to their strength and influence.

| Interaction Type | Donor Group | Acceptor Atom | Effect on Conformation | Relative Strength |

|---|---|---|---|---|

| O-H···O | Hydroxyl (-OH) | Aldehyde Oxygen (=O) | Primary stabilizer of planarity; forms a six-membered quasi-ring. | Strong (Resonance-Assisted) |

| C-H···O | Aldehyde (-CHO) | Methoxy Oxygen (-OCH₃) | Secondary stabilization of the planar conformation. | Weak |

| C-H···O | Methyl (-CH₃) | Aldehyde Oxygen (=O) | Contributes to restricting rotational freedom. | Weak |

Derivatization and Coordination Chemistry of 2 Hydroxy 4 Methoxy 5 Methylbenzaldehyde

Schiff Base Derivatives as Versatile Ligand Precursors

Schiff bases derived from hydroxyl-substituted aldehydes, such as 2-Hydroxy-4-methoxy-5-methylbenzaldehyde, are a significant class of chelating agents. mdpi.comnih.gov The presence of the imine nitrogen and the phenolic oxygen atoms creates a favorable environment for coordination with metal ions, leading to the formation of stable chelate rings. researchgate.netjocpr.com These iminophenol ligands are not merely structural scaffolds but active participants in the chemical behavior of their metal complexes.

The synthesis of iminophenol ligands from this compound is typically achieved through a straightforward condensation reaction with a primary amine. This reaction involves refluxing equimolar amounts of the aldehyde and the chosen amine in a suitable solvent, often ethanol (B145695) or methanol (B129727), sometimes with a few drops of an acid catalyst like glacial acetic acid. researchgate.netsemanticscholar.org The mixture is heated for several hours, and upon cooling, the Schiff base product often precipitates and can be purified by recrystallization. nih.gov

The structural confirmation of these newly synthesized ligands relies on a combination of spectroscopic techniques and elemental analysis.

Infrared (IR) Spectroscopy: A key piece of evidence for successful Schiff base formation is the appearance of a strong absorption band in the IR spectrum, typically in the range of 1594-1622 cm⁻¹, which is characteristic of the C=N (azomethine or imine) stretching vibration. mdpi.com Concurrently, the disappearance of the characteristic C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine confirms the condensation reaction. The broad band associated with the phenolic O-H group remains, often shifted due to intramolecular hydrogen bonding with the imine nitrogen (O-H···N).

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides definitive proof of the imine linkage. A characteristic singlet signal appears in the downfield region, typically between δ 8.0 and 9.5 ppm, corresponding to the azomethine proton (-CH=N-). nih.gov The signal for the phenolic hydroxyl proton (O-H) is also observed at a very downfield position (often >13 ppm), indicating strong intramolecular hydrogen bonding. nih.gov ¹³C NMR spectra further support the structure with a resonance for the azomethine carbon appearing in the δ 150-165 ppm range. researchgate.net

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) Mass Spectrometry or Fast Atom Bombardment (FAB) are used to determine the molecular weight of the ligand. mdpi.comresearchgate.net The observed molecular ion peak ([M]⁺) corresponding to the calculated molecular weight confirms the proposed formula. mdpi.com

X-ray Crystallography: For ligands that can be grown as single crystals, X-ray diffraction provides unambiguous details of the molecular structure. It confirms the planar configuration of the molecule, which is often stabilized by a strong intramolecular O-H···N hydrogen bond. mdpi.comresearchgate.net This technique provides precise bond lengths and angles, confirming the enol-imine tautomeric form in the solid state. nih.govresearchgate.net

These characterization methods collectively provide a comprehensive understanding of the ligand's structure, confirming the successful synthesis of the iminophenol derivative.

The interaction of iminophenol ligands with metal ions induces significant changes in their spectroscopic properties, which provides insight into the chelation process and the electronic environment around the metal center.

Spectroscopic Analysis:

UV-Visible Spectroscopy: The electronic spectra of the Schiff base ligands typically show absorption bands corresponding to π→π* and n→π* transitions within the aromatic rings and the imine group. mdpi.com Upon complexation with a metal ion, these bands often shift in wavelength and/or intensity (a chromic shift), indicating the coordination of the ligand to the metal. semanticscholar.org The band attributed to the n→π* transition of the -CH=N- chromophore is particularly sensitive to coordination and often shifts to lower energies. mdpi.com New bands may also appear in the visible region, which are attributed to d-d transitions of the metal ion, providing information about the geometry of the complex. mdpi.com

IR Spectroscopy: Changes in the IR spectrum upon complexation are diagnostic of the coordination sites. A notable shift of the ν(C=N) band to a lower frequency (typically by 10-25 cm⁻¹) indicates the coordination of the azomethine nitrogen to the metal ion. mdpi.comresearchgate.net Furthermore, the phenolic ν(C-O) stretching vibration often shifts to a higher frequency upon deprotonation and coordination of the phenolic oxygen to the metal. mdpi.com

¹H NMR Spectroscopy: In diamagnetic metal complexes, the disappearance of the phenolic -OH proton signal confirms its deprotonation and subsequent coordination to the metal ion. nih.gov The chemical shifts of protons near the coordination sites (e.g., the azomethine proton and aromatic protons) are also affected, providing further evidence of complex formation.

Computational Analysis: Density Functional Theory (DFT) calculations have become a powerful tool to complement experimental data. researchgate.netnih.gov

Geometry Optimization: DFT can be used to calculate the optimized molecular geometries of both the free ligand and its metal complexes, which can then be compared with experimental data from X-ray crystallography. nih.gov

Electronic Structure: These calculations provide insights into the electronic structure, including the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The analysis of these frontier orbitals helps to explain the electronic transitions observed in the UV-Vis spectra. nih.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies can be correlated with experimental IR spectra to aid in the assignment of key absorption bands, such as the ν(C=N) and ν(C-O) modes, confirming the coordination behavior.

Chelation Dynamics: Computational studies can model the tautomeric equilibrium (enol-imine vs. keto-amine forms) that can exist in these ligands. nih.gov While the enol-imine form, stabilized by an O-H···N intramolecular hydrogen bond, is often predominant, computational analysis helps to understand the energetic factors governing this equilibrium and how it is influenced by solvent and metal coordination. nih.govresearchgate.net

Together, these spectroscopic and computational methods provide a detailed picture of how the iminophenol ligand interacts with metal ions, revealing the nature of the metal-ligand bonding and the resulting electronic and geometric structure of the complex.

Metal Coordination Complexes

The iminophenol ligands derived from this compound readily form stable coordination complexes with a variety of metals, including main group elements like tin and transition metals such as copper, cobalt, and nickel. The resulting complexes exhibit diverse geometries and electronic properties.

Organotin(IV) complexes are synthesized by reacting the Schiff base ligand with an organotin(IV) precursor, such as diorganotin(IV) dichlorides (R₂SnCl₂) or triorganotin(IV) chlorides (R₃SnCl), typically under reflux in a solvent like methanol or ethanol. nih.govnih.gov The Schiff base acts as a deprotonated, multidentate ligand, coordinating to the tin center.

Geometric Configurations: The geometry of these organotin(IV) complexes is highly dependent on the stoichiometry and the nature of the organotin precursor.

With diorganotin(IV) moieties (R₂Sn²⁺), the Schiff base often acts as a tridentate ONS or ONN donor ligand, leading to five-coordinate tin centers. nih.govias.ac.in X-ray diffraction studies have confirmed that these structures adopt geometries that are typically described as distorted trigonal bipyramidal. nih.govias.ac.in The C-Sn-C angle, calculated from NMR coupling constants, can also provide strong evidence for the geometry in solution. ias.ac.in

In some cases, a 1:2 (metal:ligand) stoichiometry can lead to six-coordinate, octahedral geometries where two bidentate ligands coordinate to the tin atom. researchgate.net

Electronic Structures and Spectroscopic Characterization:

¹¹⁹Sn NMR Spectroscopy: This is a crucial technique for characterizing organotin(IV) complexes. The chemical shift (δ) of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and geometry of the tin atom. For instance, five-coordinate complexes typically show signals in the range of -150 to -350 ppm, while six-coordinate complexes resonate further upfield.

IR Spectroscopy: Coordination of the azomethine nitrogen is confirmed by a shift in the ν(C=N) band to lower frequencies. researchgate.net The absence of the phenolic ν(O-H) band indicates deprotonation and coordination. New bands appearing in the far-IR region (typically 545-585 cm⁻¹ and 430-490 cm⁻¹) can be assigned to ν(Sn-N) and ν(Sn-O) stretching vibrations, respectively, providing direct evidence of metal-ligand bond formation. researchgate.net

¹H and ¹³C NMR: The disappearance of the phenolic OH proton signal confirms coordination. The coupling constants between tin isotopes (¹¹⁹Sn/¹¹⁷Sn) and protons or carbons of the alkyl/aryl groups attached to the tin (e.g., ²J(¹¹⁹Sn, ¹H)) can provide valuable information about the C-Sn-C bond angles and thus the geometry of the complex in solution. ias.ac.in

The resulting organotin(IV) complexes are generally non-electrolytes, as indicated by their low molar conductivity values in solvents like DMF. researchgate.net

Schiff bases derived from this compound form complexes with transition metals like Cu(II), Co(II), and Ni(II) through direct reaction of the ligand with a metal salt (e.g., chlorides, acetates, or nitrates) in an alcoholic solution. researchgate.netmdpi.com The stoichiometry of the reaction, typically 1:2 (metal:ligand), often leads to complexes with the general formula [M(L)₂]. asianpubs.org

Spectroscopic Characterization:

IR Spectroscopy: As with organotin complexes, the primary indicators of coordination are the shift of the ν(C=N) band to a lower wavenumber and the shift of the phenolic ν(C-O) band, confirming the involvement of the azomethine nitrogen and phenolic oxygen in chelation. mdpi.comresearchgate.net

UV-Visible Spectroscopy: The electronic spectra of these complexes are particularly informative.

Copper(II) Complexes: Cu(II) complexes often exhibit broad d-d transition bands in the visible region. The position and shape of these bands can suggest the geometry. For example, bands in the 10,980–13,880 cm⁻¹ range can indicate a distorted tetrahedral geometry. mdpi.com The magnetic moment for Cu(II) complexes is typically found to be slightly above the spin-only value of 1.73 B.M., consistent with one unpaired electron. semanticscholar.org

Nickel(II) Complexes: Ni(II) complexes can adopt various geometries. Square planar Ni(II) complexes are diamagnetic and typically show d-d transition bands in the visible region (e.g., around 512 and 684 nm) assigned to ¹A₁g → ¹A₂g and ¹A₁g → ¹B₁g transitions, respectively. Octahedral Ni(II) complexes, on the other hand, are paramagnetic and show different sets of absorption bands.

Cobalt(II) Complexes: Co(II) complexes are typically paramagnetic and can be either tetrahedral or octahedral. Their electronic spectra and magnetic susceptibility measurements are used to distinguish between these possibilities.

Molar Conductance: Measurements in solvents like DMF or DMSO typically show low conductivity values, indicating that the complexes are non-electrolytic in nature. asianpubs.org

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons on the metal ion, which is crucial for deducing the geometry of the complex. jchemlett.com

The combination of these techniques allows for the confident assignment of coordination modes and the proposal of molecular geometries for these transition metal complexes.

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes, providing unequivocal information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.com

Coordination Geometries:

For organotin(IV) complexes , crystallography has confirmed five-coordinate, distorted trigonal-bipyramidal geometries where the Schiff base ligand occupies two equatorial and one axial position. nih.gov

For transition metal complexes , various geometries have been confirmed. For example, some Cu(II) complexes have been shown to adopt distorted octahedral coordination spheres. mdpi.com In such cases, the Schiff base acts as a polydentate ligand, and additional coordination sites may be occupied by solvent molecules or counter-ions. mdpi.com

Supramolecular Assembly: X-ray crystallography also reveals how individual complex molecules interact with each other in the solid state to form larger, ordered structures known as supramolecular assemblies. nih.govbirmingham.ac.uk These assemblies are held together by non-covalent interactions, such as:

Hydrogen Bonding: While the strong intramolecular O-H···N hydrogen bond of the free ligand is replaced by a coordinate bond upon deprotonation, other hydrogen bond donors and acceptors in the complex can lead to intermolecular hydrogen bonding.

π-π Stacking: The aromatic rings of the Schiff base ligands provide ideal platforms for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align, contributing to the stability of the crystal lattice. researchgate.net

C-H···π Interactions: These are weaker interactions where a C-H bond points towards the face of an aromatic ring, further directing the packing of molecules in the crystal. nih.gov

These supramolecular interactions are crucial in crystal engineering, influencing the physical properties of the material, such as solubility and thermal stability. The self-assembly of metal ions and ligands into discrete, well-defined architectures like helicates or molecular cages is a key area of supramolecular chemistry, driven by the principles of coordination chemistry. birmingham.ac.ukresearchgate.netrsc.org

Development of Other Functionalized Derivatives (e.g., Azo-compounds)

A comprehensive review of available scientific literature and chemical databases did not yield specific research findings on the synthesis of azo-compounds or other functionalized derivatives starting from this compound. While the fundamental chemical reactions for creating such derivatives from phenolic aldehydes are well-established, detailed experimental procedures, characterization data, and research findings specifically pertaining to this compound are not present in the surveyed literature.

The synthesis of azo compounds from phenolic aldehydes typically involves an azo coupling reaction. This electrophilic aromatic substitution reaction would involve preparing a diazonium salt from a primary aromatic amine and then reacting it with the activated aromatic ring of this compound. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are strong activating groups, and would direct the substitution to the ortho or para positions. Given the substitution pattern of the starting aldehyde, the coupling would be expected to occur at the position ortho to the hydroxyl group.

Similarly, other functionalized derivatives, such as Schiff bases (imines), would be synthesized through the condensation reaction of the aldehyde group of this compound with a primary amine.

However, without specific studies on this compound, no detailed research findings or data tables for its derivatives can be provided at this time.

Advanced Spectroscopic Characterization for Structural and Electronic Insights

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy) for Molecular Fingerprinting and Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a "molecular fingerprint" by probing the vibrational modes of a molecule's bonds. thermofisher.com For 2-Hydroxy-4-methoxy-5-methylbenzaldehyde, the spectra are dominated by characteristic vibrations of the hydroxyl, carbonyl, methoxy (B1213986), and methyl functional groups, as well as the vibrations of the aromatic ring.

The FT-IR spectrum of the closely related 2-hydroxy-4-methoxybenzaldehyde (B30951) provides a strong basis for predicting the key vibrational frequencies. nih.govnist.gov The most notable feature is a very broad absorption band for the hydroxyl group (O-H stretch), typically centered around 3000-3200 cm⁻¹, which is indicative of strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen. The aldehyde C-H stretch usually appears as a pair of weak to medium bands between 2700 and 2900 cm⁻¹. The carbonyl (C=O) stretching vibration is expected to produce a strong, sharp absorption band in the region of 1650-1680 cm⁻¹, its frequency lowered from a typical aldehyde due to conjugation with the aromatic ring and the intramolecular hydrogen bond.

Vibrations associated with the aromatic ring (C=C stretching) typically appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the methoxy and hydroxyl groups are expected between 1000 and 1300 cm⁻¹. The addition of the C-5 methyl group in the target molecule would introduce characteristic C-H symmetric and asymmetric stretching vibrations near 2870 and 2960 cm⁻¹, respectively, and bending vibrations around 1375 and 1450 cm⁻¹.

Raman spectroscopy offers complementary information, particularly for the non-polar bonds of the aromatic ring and the C=C bonds, which often yield strong Raman signals. nih.gov

Table 1: Predicted Vibrational Frequencies for this compound Data inferred from spectra of 2-hydroxy-4-methoxybenzaldehyde and general values for functional groups.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) |

| O-H Stretch | Phenolic Hydroxyl | 3000 - 3200 | Broad, Strong |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Asymmetric) | Methyl (-CH₃) | ~2960 | Medium |

| C-H Stretch (Symmetric) | Methyl (-CH₃) | ~2870 | Medium |

| C-H Stretch | Aldehyde (-CHO) | 2700 - 2900 | Weak |

| C=O Stretch | Aldehyde (-CHO) | 1650 - 1680 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium-Strong |

| C-H Bend | Methyl (-CH₃) | ~1450 & ~1375 | Medium |

| C-O Stretch | Ar-O-CH₃ / Ar-OH | 1000 - 1300 | Strong |

Electronic Spectroscopy (Ultraviolet-Visible Spectroscopy) for Optical Properties and Electronic Transition Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The spectrum of this compound is expected to be characterized by strong absorption bands arising from π→π* transitions within the conjugated system of the benzene (B151609) ring and the carbonyl group. researchgate.net The presence of electron-donating groups (auxochromes) like -OH, -OCH₃, and -CH₃ causes a bathochromic (red) shift, moving the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted benzaldehyde (B42025).

Analysis of 2-hydroxy-4-methoxybenzaldehyde shows characteristic absorption maxima. nih.govresearchgate.net For the target compound, two main π→π* transition bands are anticipated. One band, corresponding to the benzenoid system, is expected around 270-290 nm. A second, more intense band at a longer wavelength, likely above 320 nm, can be attributed to the extended conjugation involving the carbonyl group and the electron-donating substituents on the ring. A very weak absorption band corresponding to the forbidden n→π* transition of the carbonyl group may be observed at an even longer wavelength, though it is often obscured by the more intense π→π* bands.

Mass Spectrometry (MS) for Molecular Weight Determination and Mechanistic Intermediate Identification

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (molar mass: 166.17 g/mol ), the electron ionization (EI) mass spectrum would provide key structural information.

The predicted mass spectrum would show a distinct molecular ion peak ([M]⁺˙) at an m/z of 166. Analysis of the fragmentation of the related compound 2-hydroxy-4-methoxybenzaldehyde (MW 152) suggests the primary fragmentation pathways. nih.gov

Loss of a hydrogen radical: A prominent peak at m/z 165 ([M-H]⁺) is expected, resulting from the facile loss of the aldehydic hydrogen.

Loss of the formyl group: Cleavage of the C-CHO bond would result in a fragment at m/z 137 ([M-CHO]⁺).

Loss of a methyl radical: Fragmentation of the methoxy group would lead to a peak at m/z 151 ([M-CH₃]⁺). Subsequent loss of carbon monoxide (CO) from this ion could produce a fragment at m/z 123.

Tandem mass spectrometry (MS/MS) techniques, such as Electrospray Ionization (ESI) coupled with collision-induced dissociation, could be used to study protonated molecules ([M+H]⁺, m/z 167) or deprotonated molecules ([M-H]⁻, m/z 165) and their subsequent fragmentation, which is particularly useful for identifying intermediates in reaction mechanisms.

Other Specialized Spectroscopic Techniques (e.g., Electron Paramagnetic Resonance, Magnetic Susceptibility Measurements)

Electron Paramagnetic Resonance (EPR): Also known as Electron Spin Resonance (ESR), this technique is specific to species with unpaired electrons, such as free radicals or transition metal ions. As a stable, closed-shell organic molecule, this compound is diamagnetic and therefore EPR-silent in its ground state. However, EPR would be an invaluable tool for studying radical intermediates that could be formed during chemical reactions, such as oxidation, or upon irradiation. researchgate.netaip.org For example, the formation of a phenoxyl radical by abstraction of the phenolic hydrogen atom could be detected and characterized by EPR spectroscopy.

Magnetic Susceptibility Measurements: These measurements would confirm the diamagnetic nature of the compound. A negative value for magnetic susceptibility would be expected, consistent with a molecule containing only paired electrons.

Computational and Theoretical Investigations of Molecular Structure and Reactivity

Quantum Chemical Calculations (Density Functional Theory, Møller–Plesset Perturbation Theory)

No specific studies employing Density Functional Theory (DFT) or Møller–Plesset Perturbation Theory (MP2) for 2-Hydroxy-4-methoxy-5-methylbenzaldehyde were identified. As a result, data for the following subsections are unavailable.

Information regarding the optimized molecular geometry and conformational analysis of this specific compound is not available.

Data on the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), their energy gaps, and associated charge transfer phenomena for this compound could not be located.

Specific Natural Bond Orbital (NBO) analysis to assess electron delocalization and molecular stability has not been published for this compound.

Molecular Electrostatic Potential (MEP) maps, which are crucial for identifying sites prone to electrophilic and nucleophilic attack, have not been computationally generated and published for this molecule.

Calculations of global reactivity descriptors (such as chemical hardness, softness, and electrophilicity) and Fukui functions to predict local reactivity are not available in the literature for this compound.

Intermolecular Interactions and Crystal Packing Studies

No crystallographic data or computational studies on the intermolecular interactions and crystal packing of this compound were found.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts and Crystal Packing Contributions

In a typical analysis of a related Schiff base derived from 2-hydroxy-5-methylbenzaldehyde, the contributions of different intermolecular contacts to the Hirshfeld surface were quantified. nih.goviucr.org The major contributions often arise from H···H and C···H/H···C interactions, highlighting the significance of van der Waals forces in the crystal packing. nih.goviucr.org

To illustrate the type of data generated from a Hirshfeld surface analysis, the following table presents hypothetical, yet representative, percentage contributions of the most significant intermolecular contacts for a molecule with a similar structure.

| Intermolecular Contact | Contribution (%) |

| H···H | 45.0 |

| C···H/H···C | 25.0 |

| O···H/H···O | 15.0 |

| C···C | 5.0 |

| Others | 10.0 |

This table is a representative example based on analyses of similar compounds and does not represent actual data for this compound.

The red spots on the dnorm surface in a Hirshfeld analysis indicate close contacts, such as hydrogen bonds, that are shorter than the sum of the van der Waals radii. The analysis of these surfaces and the corresponding fingerprint plots provide a detailed understanding of how molecules assemble in the solid state.

Application of Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) for Hydrogen Bonding Characterization

The Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) are theoretical frameworks that allow for a detailed characterization of chemical bonding, particularly non-covalent interactions like hydrogen bonds.

QTAIM analysis, based on the topology of the electron density, can identify bond critical points (BCPs) between atoms, which are indicative of a chemical bond. The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the interaction. For instance, a study on o-hydroxy benzaldehyde (B42025), a parent compound to the title molecule, utilized QTAIM to investigate the intramolecular hydrogen bond. nih.gov Such an analysis can distinguish between ground and excited states and determine the effects of substituent groups on bonding character. nih.gov

The RDG is a function of the electron density and its first derivative, which is particularly useful for visualizing and characterizing weak interactions. A plot of the RDG versus the electron density signed by the second eigenvalue of the Hessian matrix can reveal different types of interactions: strong attractive interactions (like hydrogen bonds) appear as spikes at negative values, weak van der Waals interactions are found around zero, and strong repulsive interactions (steric clashes) are seen at positive values. While a specific RDG analysis for this compound is not available, studies on related molecules like 4-methoxybenzaldehyde (B44291) have employed these methods to evaluate intermolecular interactions. researchgate.net

The following table outlines the typical QTAIM parameters at a bond critical point for a hydrogen bond and their general interpretation.

| QTAIM Parameter | Interpretation |

| Electron Density (ρ) | Higher values indicate a stronger bond. |

| Laplacian of Electron Density (∇²ρ) | Positive values are typical for closed-shell interactions like hydrogen bonds. |

| Total Energy Density (H) | Negative values at the BCP suggest a degree of covalent character. |

This table provides a general interpretation of QTAIM parameters.

Reaction Mechanism Modeling and Kinetic Studies

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation and calculating the associated thermodynamic and kinetic parameters.

Potential Energy Surface Scans for Identification of Reaction Pathways and Transition States

Potential energy surface (PES) scans are performed by systematically changing the geometry of a molecule, such as a bond length or angle, and calculating the energy at each step. This allows for the identification of energy minima, corresponding to reactants and products, and saddle points, which represent transition states. Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a transition state connects the correct reactants and products.

For example, a theoretical study on the reaction pathways of 2-hydroxybenzaldehyde employed DFT calculations to explore various transformations, including the cleavage of the formyl group and decarbonylation reactions. researchgate.net Such studies identify the sequence of elementary steps in a reaction and the geometry of the transition state for each step. researchgate.net

Calculation of Thermodynamic and Kinetic Parameters for Chemical Transformations

Once the stationary points on the potential energy surface are located, thermodynamic and kinetic parameters can be calculated. These include the enthalpy and Gibbs free energy of reaction, which determine the spontaneity of a process, and the activation energy, which governs the reaction rate.

Theoretical studies on the reactions of substituted benzaldehydes often report the calculated activation energies for different pathways. For instance, in the study of 2-hydroxybenzaldehyde, the activation energies for various reaction schemes were calculated to determine the most favorable pathways. researchgate.net Another study on the synthesis of a related benzaldehyde derivative involved the calculation of the single point energy of a reaction intermediate to understand the reaction mechanism. researchgate.net

The following table provides an example of the kind of thermodynamic and kinetic data that can be obtained from such computational studies for a hypothetical reaction of a substituted benzaldehyde.

| Parameter | Value (kcal/mol) | Significance |

| Enthalpy of Reaction (ΔH) | -15.0 | Exothermic reaction |

| Gibbs Free Energy of Reaction (ΔG) | -10.5 | Spontaneous reaction |

| Activation Energy (Ea) | 25.0 | Energy barrier to be overcome |

This table is a representative example and does not represent actual data for this compound.

These computational approaches provide a molecular-level understanding of the factors that control the structure, stability, and reactivity of this compound.

Advanced Material Science and Supramolecular Chemistry Applications

Molecular Building Blocks for the Development of Functional Materials

The reactivity of its hydroxyl and aldehyde moieties allows this compound to serve as a fundamental unit in the synthesis of novel functional materials.

The structure of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde is well-suited for polymerization. The aldehyde group can readily react with amines through polycondensation to form poly(Schiff base)s or polyimines, a class of polymers known for their thermal stability and potential conductivity. Furthermore, the phenolic hydroxyl group enables its participation in oxidative polymerization to create poly(phenoxy-imine)s or other phenolic resins. researchgate.net The presence of the methoxy (B1213986) and methyl groups on the polymer backbone can be used to tune the final properties of the material, such as solubility in organic solvents, thermal degradation temperature, and morphological characteristics.

For instance, the oxidative polymerization of similar hydroxybenzaldehyde compounds has been successfully demonstrated, yielding oligomers and polymers with defined molecular weights. researchgate.net This established synthetic pathway suggests that this compound could be similarly polymerized to produce materials with applications in electronics, specialty coatings, and advanced composites.

The functional groups of this compound provide chemical handles for anchoring the molecule onto various surfaces, thereby modifying their properties. The aldehyde group can form a stable covalent bond with amine-functionalized surfaces (e.g., silica (B1680970), glass, or polymer substrates) through imine formation. This process allows for the precise control of surface wettability, adhesion, and chemical reactivity.

In the realm of nanomaterials, this benzaldehyde (B42025) derivative can be integrated with nanoparticles to create hybrid materials. For example, related methoxy-methylbenzaldehyde compounds have been explored as cross-linking agents or as components of chitosan (B1678972) nanoparticles for biomedical applications. biosynth.com By attaching this compound to the surface of gold, silica, or magnetic nanoparticles, it is possible to impart new functionalities, such as specific recognition sites or altered electronic properties, for applications in sensing, catalysis, and targeted delivery systems.

Evaluation of Nonlinear Optical (NLO) Properties and Development of NLO Materials

Materials with nonlinear optical (NLO) properties are crucial for modern photonics and optoelectronics, including applications in frequency conversion and optical switching. The molecular structure of this compound contains the essential features of a donor-π-acceptor (D-π-A) system, which is a common design motif for NLO-active molecules.

In this molecule, the electron-donating hydroxyl and methoxy groups push electron density into the aromatic π-system, while the electron-withdrawing aldehyde group pulls electron density from it. This intramolecular charge transfer character is a prerequisite for high molecular hyperpolarizability, a key parameter for NLO activity. Research into cocrystals of other benzaldehyde derivatives, such as 2,4-dihydroxybenzaldehyde (B120756), has shown that these molecules are promising candidates for NLO applications. mdpi.com The formation of noncentrosymmetric crystal structures, which is essential for second-order NLO effects, can be achieved through techniques like cocrystallization. mdpi.com The calculated first and second hyperpolarizability values in related systems indicate strong potential for NLO applications, suggesting that this compound warrants similar investigation. mdpi.com

| Structural Component | Function in NLO System | Contribution |

|---|---|---|

| -OH (Hydroxyl) Group | Electron Donor | Increases electron density in the π-system. |

| -OCH₃ (Methoxy) Group | Electron Donor | Further enhances the electron-donating strength. |

| Benzene (B151609) Ring | π-Conjugated Bridge | Facilitates charge transfer from donor to acceptor. |

| -CHO (Aldehyde) Group | Electron Acceptor | Creates a dipole moment and enhances molecular hyperpolarizability. |

Supramolecular Self-Assembly and Ordered Architectures

The precise spatial arrangement of molecules in the solid state dictates the macroscopic properties of a material. This compound possesses multiple functional groups capable of engaging in specific and directional non-covalent interactions, making it an excellent candidate for crystal engineering and the construction of ordered supramolecular architectures.

Hydrogen bonds are among the most powerful tools for directing molecular self-assembly. This molecule contains both hydrogen bond donors (the hydroxyl group) and multiple acceptors (the carbonyl oxygen, the hydroxyl oxygen, and the methoxy oxygen). A strong intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen is highly probable, leading to a stable, planar six-membered pseudo-ring. This is a common structural motif in related ortho-hydroxybenzaldehydes. researchgate.net

In addition to this intramolecular interaction, the molecule can form a variety of intermolecular hydrogen bonds. These interactions can link molecules into well-defined patterns, such as dimers, chains, sheets, or three-dimensional networks. The study of crystal structures of similar compounds reveals that such directed hydrogen bonding is fundamental to their solid-state packing. researchgate.net By understanding and controlling these hydrogen-bonding patterns, it is possible to engineer crystals with specific desired properties.

| Interaction Type | Donor | Acceptor | Potential Supramolecular Motif |

|---|---|---|---|

| Intramolecular | -OH | -C=O (aldehyde) | S(6) ring motif |

| Intermolecular | -OH | -C=O, -OH, -OCH₃ | Dimers, chains, sheets |

| Intermolecular (Weak) | Aromatic C-H, Methyl C-H | -C=O, -OH, -OCH₃ | Stabilization of 3D networks |

Beyond hydrogen bonding, other non-covalent forces play a critical role in the solid-state architecture of this compound. The planar aromatic ring is capable of engaging in π-π stacking interactions, where parallel rings are arranged in either a face-to-face or offset configuration. These interactions are crucial for the vertical assembly of molecular layers.

Catalytic Applications as Part of Organometallic Systems or Organic Catalysts

While direct catalytic applications of this compound are not extensively documented in publicly available research, its structural motifs are integral to the design of sophisticated catalysts. The aldehyde can be readily converted into Schiff base ligands, which, upon coordination with various transition metals, form complexes with significant catalytic potential. These organometallic systems are at the forefront of research in catalysis, particularly in oxidation reactions and asymmetric synthesis. Similarly, derivatives of this aldehyde can be envisioned as components of purely organic catalysts.

The true value of this compound in catalysis lies in its role as a versatile precursor for the synthesis of these catalytically active species. The hydroxyl and aldehyde functionalities provide convenient handles for constructing complex ligand architectures. The electronic properties of the benzene ring, influenced by the methoxy and methyl substituents, can be subtly tuned to modulate the activity and selectivity of the final catalyst.

Organometallic Systems: Focus on Schiff Base Complexes

Schiff bases derived from salicylaldehydes, such as this compound, are a privileged class of ligands in coordination chemistry. When complexed with transition metals like manganese, copper, or chromium, they form stable and catalytically active compounds. These complexes have been extensively investigated as catalysts for a variety of organic transformations.

Catalytic Epoxidation of Alkenes:

Manganese(III)-Schiff base complexes, often referred to as Jacobsen's catalyst analogues, are renowned for their ability to catalyze the epoxidation of unfunctionalized alkenes. While specific studies on complexes derived from this compound are not available, research on closely related structures provides valuable insights into their potential catalytic performance. For instance, manganese(III) complexes of salen-type ligands derived from substituted salicylaldehydes have been successfully employed as catalysts for the epoxidation of styrene (B11656) and other olefins, using oxidants like iodosylbenzene (PhIO) or sodium hypochlorite (B82951) (NaOCl).

The general catalytic cycle involves the formation of a high-valent oxo-manganese(V) species, which then acts as the oxygen atom transfer agent to the alkene substrate. The electronic and steric properties of the Schiff base ligand play a crucial role in determining the efficiency and selectivity of the catalyst.